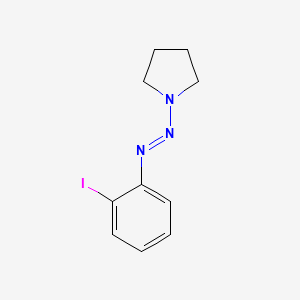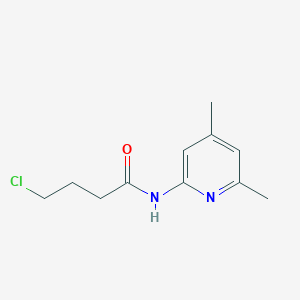
(2-Iodophenyl)-pyrrolidin-1-yldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodophenyl)-pyrrolidin-1-yldiazene is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a diazene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)-pyrrolidin-1-yldiazene typically involves the reaction of 2-iodoaniline with pyrrolidine in the presence of a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
(2-Iodophenyl)-pyrrolidin-1-yldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted compounds.
科学的研究の応用
(2-Iodophenyl)-pyrrolidin-1-yldiazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Iodophenyl)-pyrrolidin-1-yldiazene involves its interaction with molecular targets through its diazene linkage and iodine atom. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The pathways involved may include oxidative stress responses or signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Iodophenyl isothiocyanate
- 2-Iodobiphenyl
- 2-Iodobenzyl alcohol
Uniqueness
(2-Iodophenyl)-pyrrolidin-1-yldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity compared to other iodine-substituted phenyl compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research applications.
特性
| 188966-38-3 | |
分子式 |
C10H12IN3 |
分子量 |
301.13 g/mol |
IUPAC名 |
(2-iodophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12IN3/c11-9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
LHHKBNMXCCYHSM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)N=NC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



dimethyl-](/img/structure/B14263596.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
